molecular formula C24H28ClN5O3 B11192590 N-(4-chlorophenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide

N-(4-chlorophenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide

Cat. No.: B11192590
M. Wt: 470.0 g/mol
InChI Key: QNWVIMDBUDFHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide is a complex organic compound that features a piperazine ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a primary amine.

    Acylation: The piperazine ring is then acylated with 4-phenylpiperazine-1-yl acetic acid to form the intermediate compound.

    Coupling with Chlorophenyl Group: The final step involves coupling the intermediate with 4-chlorophenyl acetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied as a potential ligand for dopamine receptors, which could have implications in the treatment of neurological disorders.

    Pharmacology: The compound is used in the study of receptor-ligand interactions and the development of new therapeutic agents.

    Biochemistry: It serves as a tool for understanding the biochemical pathways involving dopamine receptors.

    Industrial Chemistry: The compound can be used in the synthesis of other complex organic molecules.

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as a ligand, binding to the receptor and modulating its activity. This interaction can influence various signaling pathways within the cell, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific dopamine receptor subtype it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide is unique due to its specific structural features, such as the combination of a piperazine ring with both a phenyl and a chlorophenyl group. This unique structure allows it to interact with multiple receptor subtypes, potentially offering a broader range of therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C24H28ClN5O3

Molecular Weight

470.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-oxo-1-[2-(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide

InChI

InChI=1S/C24H28ClN5O3/c25-18-6-8-19(9-7-18)27-22(31)16-21-24(33)26-10-11-30(21)23(32)17-28-12-14-29(15-13-28)20-4-2-1-3-5-20/h1-9,21H,10-17H2,(H,26,33)(H,27,31)

InChI Key

QNWVIMDBUDFHHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)Cl)C(=O)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.